molecular formula C9H5N5O2 B1616296 2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile CAS No. 3722-12-1

2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile

Cat. No.: B1616296
CAS No.: 3722-12-1
M. Wt: 215.17 g/mol
InChI Key: WPLQCARIFVAYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile is an organic compound with the molecular formula C9H5N5O2 and a molecular weight of 215.17 g/mol It is characterized by the presence of a nitrophenyl group attached to a hydrazinylidene moiety, which is further connected to a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile typically involves the reaction of 4-nitrophenylhydrazine with malononitrile under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the presence of a catalyst or a base to facilitate the reaction .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydrazinylidene moiety can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds under appropriate conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, acids or bases for catalyzing substitution reactions.

Major Products Formed

    Reduction: 2-[(4-Aminophenyl)hydrazinylidene]propanedinitrile.

    Substitution: Various substituted hydrazinylidene derivatives.

    Cyclization: Heterocyclic compounds with potential biological activity.

Scientific Research Applications

2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an aminophenyl group, which may interact with biological macromolecules such as proteins and nucleic acids. The hydrazinylidene moiety can form covalent bonds with electrophilic centers in biological molecules, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Aminophenyl)hydrazinylidene]propanedinitrile: A reduced form of the compound with an amino group instead of a nitro group.

    2-[(4-Methylphenyl)hydrazinylidene]propanedinitrile: A similar compound with a methyl group instead of a nitro group.

    2-[(4-Chlorophenyl)hydrazinylidene]propanedinitrile: A similar compound with a chloro group instead of a nitro group.

Uniqueness

2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can undergo reduction to form an amino group, providing versatility in chemical reactions and potential biological activities.

Properties

IUPAC Name

2-[(4-nitrophenyl)hydrazinylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N5O2/c10-5-8(6-11)13-12-7-1-3-9(4-2-7)14(15)16/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLQCARIFVAYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190711
Record name Malononitrile, (p-nitrophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26725706
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3722-12-1
Record name 2-[2-(4-Nitrophenyl)hydrazinylidene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malononitrile, (p-nitrophenyl)hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malononitrile, (p-nitrophenyl)hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile
Reactant of Route 2
Reactant of Route 2
2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile
Reactant of Route 3
Reactant of Route 3
2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile
Reactant of Route 4
Reactant of Route 4
2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile
Reactant of Route 5
Reactant of Route 5
2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile
Reactant of Route 6
2-[(4-Nitrophenyl)hydrazinylidene]propanedinitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.